molecular formula C19H21NO2 B7454265 3-(methoxymethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide

3-(methoxymethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide

Cat. No.: B7454265
M. Wt: 295.4 g/mol
InChI Key: TYIMXNRGFVZIGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methoxymethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a benzamide derivative that has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In

Mechanism of Action

The exact mechanism of action of 3-(methoxymethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide is not fully understood, but it is thought to act through the modulation of various signaling pathways in the body. It has been shown to interact with the cannabinoid receptor CB1, as well as with other receptors involved in pain and inflammation, such as TRPV1 and PPARγ.
Biochemical and physiological effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis, neuropathic pain, and other inflammatory conditions. It has also been shown to have neuroprotective effects, protecting against oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(methoxymethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide in laboratory experiments is its relatively low toxicity and high selectivity for its target receptors. However, its limited solubility in water can make it difficult to use in certain experimental settings. Additionally, more research is needed to fully understand its pharmacokinetics and potential side effects.

Future Directions

There are several potential future directions for research on 3-(methoxymethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It may also have applications in the treatment of chronic pain and other inflammatory conditions. Further research is needed to fully understand its mechanism of action and potential therapeutic uses. Additionally, new synthesis methods and modifications of the compound may lead to improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of 3-(methoxymethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide involves the reaction of 1,2,3,4-tetrahydronaphthalene with 4-(chloromethyl)benzonitrile in the presence of a base, followed by the reaction of the resulting intermediate with methanol and hydrochloric acid. The final product is obtained after purification and isolation.

Scientific Research Applications

3-(Methoxymethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide has been studied for its potential therapeutic applications in various areas of medicine. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, making it a promising candidate for the treatment of chronic pain, neurodegenerative diseases, and other inflammatory conditions.

Properties

IUPAC Name

3-(methoxymethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-22-13-14-6-4-9-16(12-14)19(21)20-18-11-5-8-15-7-2-3-10-17(15)18/h2-4,6-7,9-10,12,18H,5,8,11,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIMXNRGFVZIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)C(=O)NC2CCCC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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